molecular formula C22H23ClN4O4S B11364458 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide

Cat. No.: B11364458
M. Wt: 475.0 g/mol
InChI Key: ZTIDYKDHRPAUQB-UHFFFAOYSA-N
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Description

4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is a complex organic compound that features a combination of oxadiazole and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, which can be oxidized to form various oxides.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can lead to the formation of oxides, while reduction of the sulfonamide group can yield amines.

Mechanism of Action

The mechanism of action of 4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is unique due to its combination of oxadiazole and sulfonamide groups, which confer specific biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H23ClN4O4S

Molecular Weight

475.0 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide

InChI

InChI=1S/C22H23ClN4O4S/c23-17-8-6-16(7-9-17)22-25-21(31-26-22)5-3-4-20(28)24-18-10-12-19(13-11-18)32(29,30)27-14-1-2-15-27/h6-13H,1-5,14-15H2,(H,24,28)

InChI Key

ZTIDYKDHRPAUQB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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